![molecular formula C21H15N3O7S B14124196 (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a chromene core, a benzo[d]thiazole moiety, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common approach is the condensation of 4-hydroxycoumarins with β-nitroalkenes, followed by the formation of a Michael adduct and subsequent rearrangement . The reaction conditions often include the use of alcohol as a mediator and alkoxide ions to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The chromene core can be hydrogenated to form dihydrochromene derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include amine derivatives, dihydrochromene compounds, and various substituted chromene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
The chromene and benzo[d]thiazole moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical and electronic properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science .
Mécanisme D'action
The mechanism of action of (Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chromene and benzo[d]thiazole moieties can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-2-aryl-4H-chromene-3-carboxylate: Similar in structure but lacks the benzo[d]thiazole moiety.
4-oxo-2-vinyl-4H-chromene-3-carbonitrile: Contains a vinyl group instead of the nitro group.
4-oxo-4H-chromene-3-carbaldehyde: Lacks the nitro and benzo[d]thiazole groups.
Uniqueness
(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the combination of the chromene, benzo[d]thiazole, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H15N3O7S |
|---|---|
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
ethyl 2-[6-nitro-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H15N3O7S/c1-2-30-18(25)10-23-15-8-7-12(24(28)29)9-17(15)32-21(23)22-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3 |
Clé InChI |
LRUKMBLITDNQSB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)

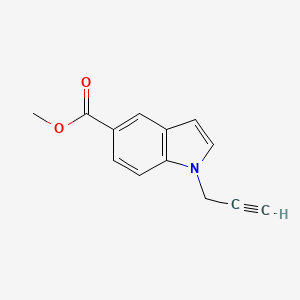
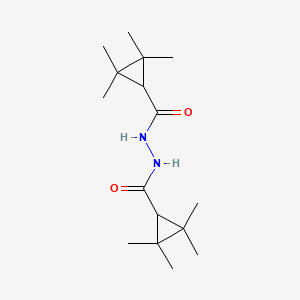
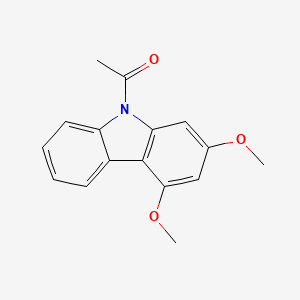
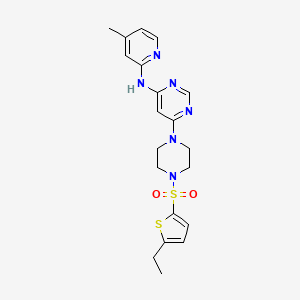

![4-(diethylsulfamoyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14124151.png)
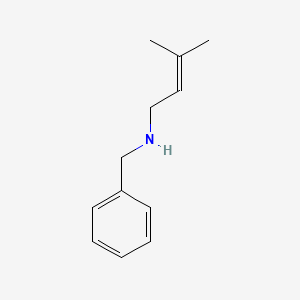
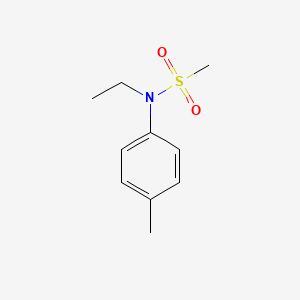
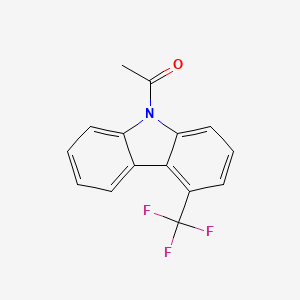
![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)

![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
